Product packaging for 8-Ethoxycaffeine(Cat. No.:CAS No. 577-66-2)

8-Ethoxycaffeine

Cat. No.: B1216411
CAS No.: 577-66-2
M. Wt: 238.24 g/mol
InChI Key: LCYXNYNRVOBSHK-UHFFFAOYSA-N
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Description

Historical Context of Purine (B94841) Alkaloid Research

Purine alkaloids, a class of naturally occurring organic compounds containing nitrogen atoms within their molecular structure, have been recognized for centuries, primarily for their presence in beverages like coffee and tea wikipedia.orgroyalsocietypublishing.orgresearchgate.net. The isolation and identification of key alkaloids, such as morphine in 1804, marked early milestones in alkaloid chemistry wikipedia.org. By the early 19th century, several other significant alkaloids were discovered, including xanthine (B1682287) (1817), atropine (B194438) (1819), and caffeine (B1668208) (1820) wikipedia.org.

The scientific exploration of purine alkaloids expanded significantly with the elucidation of their chemical structures and biosynthetic pathways royalsocietypublishing.orgroyalsocietypublishing.org. Caffeine, a methylxanthine alkaloid, was identified as a major psychoactive component in coffee and tea researchgate.netnih.gov. Its primary mechanism of action involves antagonizing adenosine (B11128) receptors, which are distributed throughout the body and play roles in various physiological processes nih.govresearchgate.net. The historical trajectory of purine alkaloid research has been driven by their pharmacological activities, ranging from stimulant effects to potential therapeutic applications in neurodegenerative diseases, inflammation, and cancer nih.govresearchgate.netresearchgate.net. This historical foundation provides the context for understanding the significance of synthetic derivatives like 8-ethoxycaffeine.

Significance of this compound as a Caffeine Derivative in Chemical Biology

This compound represents a synthetic modification of the caffeine molecule, specifically featuring an ethoxy group at the 8th position of the purine ring researchgate.netchemicalbook.com. This structural alteration places it within the broader category of C8-substituted caffeine derivatives, a group that has been investigated for various biological activities researchgate.net. In chemical biology, the significance of such derivatives lies in their potential to exhibit modified or novel interactions with biological targets compared to the parent compound.

Research has explored the effects of this compound, often in comparison to caffeine, particularly in the context of its impact on cellular processes and genetic material iaea.organnualreviews.orgiaea.orgnih.govnih.govcapes.gov.br. Studies have indicated that this compound, like other methylxanthines, can interact with DNA and influence cellular responses, particularly concerning chromosomal stability iaea.orgnih.govcapes.gov.br. For instance, investigations into its effects on chromosomes in plant cells have shown it can induce chromosomal rearrangements iaea.organnualreviews.orgcapes.gov.br. Furthermore, research has explored the potential for caffeine derivatives, including those with modifications at the C-8 position, to act as adenosine receptor antagonists or to possess other pharmacological properties such as anti-inflammatory or neuroprotective effects researchgate.netresearchgate.net. The chemical biology perspective focuses on how these structural changes at the molecular level translate into specific biological interactions and cellular outcomes, providing insights into fundamental biological mechanisms and potential avenues for chemical intervention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O3 B1216411 8-Ethoxycaffeine CAS No. 577-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethoxy-1,3,7-trimethylpurine-2,6-dione
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InChI

InChI=1S/C10H14N4O3/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LCYXNYNRVOBSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N4O3
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DSSTOX Substance ID

DTXSID20206406
Record name 8-Ethoxycaffeine
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Molecular Weight

238.24 g/mol
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Physical Description

Solid; [MP Biomedicals MSDS]
Record name 8-Ethoxycaffeine
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CAS No.

577-66-2
Record name 8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
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Record name 8-Ethoxycaffeine
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Record name 8-Ethoxycaffeine
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Record name 8-ETHOXYCAFFEINE
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Synthetic Methodologies and Chemical Modifications of 8 Ethoxycaffeine

Established Synthetic Pathways for 8-Ethoxycaffeine

The synthesis of this compound and related 8-alkoxycaffeine analogues typically involves modifying pre-existing xanthine (B1682287) structures, often starting from halogenated or nitrated precursors.

One direct route to this compound involves the nucleophilic displacement of a nitro group at the 8-position of a xanthine derivative. For instance, nitrocaffeine and related 8-nitroxanthines can react with ethoxy ions, generated from ethanol (B145695) and a base, to yield this compound lookchem.com.

A common and versatile approach for synthesizing 8-alkoxycaffeine analogues, including those with an ethoxy moiety, utilizes 8-haloxanthines, such as 8-chlorocaffeine (B118225) or 8-bromocaffeine. These intermediates are reacted with the corresponding alkali metal alkoxides, typically prepared from alcohols and a strong base like sodium or potassium hydroxide (B78521). For example, reacting 8-chlorocaffeine with sodium ethoxide (derived from ethanol and sodium) can produce this compound google.com. This reaction is generally performed at moderate temperatures, usually between 50°C and 100°C, to avoid the formation of undesired byproducts such as 8-hydroxycaffeine, which can occur at higher temperatures google.com.

A specific method for preparing 8-(2-phenoxyethoxy)caffeine analogues involves reacting 8-chlorocaffeine with a substituted 2-phenoxyethanol (B1175444) derivative in the presence of a base like potassium hydroxide or sodium, often at elevated temperatures around 150°C sci-hub.box.

Novel Synthetic Approaches to this compound Analogues

Beyond the direct synthesis of this compound, novel approaches focus on creating analogues with modified ether linkages or functionalized substituents at the 8-position. These methods aim to explore structure-activity relationships by varying the nature of the group attached via the oxygen atom at the 8-position.

One class of analogues involves extending the ethoxy chain or incorporating aromatic moieties. For example, 8-(2-phenoxyethoxy)caffeine and related compounds are synthesized by reacting 8-chlorocaffeine with appropriate substituted phenoxyethanol (B1677644) derivatives under basic conditions sci-hub.box. Similarly, 8-(3-phenylpropoxy)caffeine analogues have been synthesized, demonstrating the incorporation of longer, functionalized alkyl-oxygen linkages at the 8-position nih.gov.

A patent describes the synthesis of 8-beta-substituted ethoxycaffeine derivatives, such as 8-beta-dialkylaminoethoxycaffeine. These are prepared by reacting 8-chlorocaffeine with the sodium derivative of a beta-aminoethanol, indicating modifications within the ethyl chain of the ethoxy group itself google.com.

Strategies for Derivatization of the this compound Core Structure

The this compound scaffold can be further modified through substitutions on the xanthine nucleus or alterations to the ethoxy moiety, leading to a broad spectrum of derivatives.

Substitutions at the Xanthine Nucleus

Modifications to the xanthine core typically involve alkylation at the nitrogen atoms or the introduction of diverse substituents at the 8-position.

N-Alkylation: The nitrogen atoms at positions 1, 3, and 7 are common sites for alkylation. Methyl and propyl groups are frequently introduced using alkyl halides (e.g., methyl iodide, propyl bromide) in the presence of a base, leading to derivatives like 1,3,7-trimethylxanthine (caffeine) or 1,3-dipropylxanthines sci-hub.boxfrontiersin.orgresearchgate.netnih.gov.

8-Position Substitution: While the focus is on the ethoxy group, the 8-position is a key site for introducing a wide array of substituents.

Nucleophilic Substitution: As mentioned, 8-haloxanthines (e.g., 8-chlorocaffeine) are versatile precursors for introducing various nucleophiles, including alkoxides (for alkoxy groups) and phenoxides (for phenoxy groups) google.comsci-hub.boxnih.gov. 8-nitroxanthines can also undergo nucleophilic displacement of the nitro group to introduce diverse substituents at the 8-position lookchem.com.

Suzuki Cross-Coupling: For the introduction of aryl and styryl groups at the 8-position, Suzuki cross-coupling reactions between 8-halogenated xanthines and corresponding boronic acids have proven effective semanticscholar.orgclockss.org. This methodology allows for the convergent synthesis of complex 8-aryl and 8-styryl xanthine derivatives.

Other Substitutions: Heterocyclic moieties, such as pyrazoles, isoxazoles, pyridines, and pyridazines, have also been successfully introduced at the 8-position of the xanthine nucleus, expanding the chemical diversity of these compounds nih.gov.

Modifications of the Ethoxy Moiety

The "ethoxy moiety" (-O-CH₂CH₃) itself can be subject to modification, typically by extending the carbon chain or incorporating other functional groups.

Chain Extension and Functionalization: The simple ethoxy group can be replaced by longer or more complex ether linkages. Examples include the introduction of phenoxyethoxy groups sci-hub.box or phenylpropoxy groups nih.gov at the 8-position, achieved through nucleophilic substitution reactions using the corresponding substituted alcohols or phenols with 8-haloxanthines.

Substitution on the Ethyl Chain: Modifications can also occur on the ethyl portion of the ethoxy group. For instance, beta-aminoethoxy derivatives, such as 8-beta-dialkylaminoethoxycaffeine, are synthesized by reacting 8-chlorocaffeine with the sodium salts of beta-aminoethanols google.com. This indicates the possibility of introducing amine functionalities or other substituents onto the alkyl chain of the ether linkage.

Stereoselective Synthesis of this compound Derivatives

The ethoxy group (-OCH₂CH₃) itself is an achiral moiety. Therefore, the direct synthesis of this compound does not inherently involve stereochemistry.

While research has explored xanthine derivatives with chiral substituents at the 8-position, for example, enantiomeric amides of XCC and amphetamine showing slight stereoselectivity in biological assays nih.gov, the provided literature does not detail specific methods for the stereoselective synthesis of this compound or its direct analogues where chirality is introduced via the ethoxy linkage itself. The synthetic strategies described primarily focus on achiral modifications or the introduction of achiral substituents at the 8-position or on the xanthine nucleus.

Compound List:

this compound

Caffeine (B1668208) (1,3,7-trimethylxanthine)

Theophylline (1,3-dimethylxanthine)

8-Chlorocaffeine

8-Bromocaffeine

8-Nitro-xanthines (e.g., Nitrocaffeine)

8-(2-Phenoxyethoxy)caffeine analogues

8-(3-Phenylpropoxy)caffeine

8-[(5-Methylhexyl)oxy]caffeine

8-Benzyloxycaffeine analogues

8-Aryl- and alkyloxycaffeine analogues

8-Heterocycle-substituted xanthines (e.g., pyrazole, isoxazole, pyridine, pyridazine (B1198779) at C8)

1,3-Dialkylxanthines (general)

8-Substituted xanthines (general)

8-Aryl- and 8-cycloalkylxanthines

8-Cycloalkylxanthines (e.g., 8-cyclopentyl, 8-cyclohexyl)

8-Cycloalkenylxanthines

8-(para-substituted aryl)xanthines

8-Aryl sulfonic acid and 8-aryl sulfonamide xanthine derivatives

8-Halogen-substituted xanthines

8-Alkylmercaptocaffeine derivatives

8-Sulfinylcaffeine analogues

8-[(Phenylethyl)sulfanyl]caffeine analogues

8-[(Phenylpropyl)sulfanyl]caffeine analogues

3-isobutyl-1-methylxanthine (B1674149) (IBMX)

1,3-Dimethyl-5,6-diaminouracil

6-amino-5-carboxamidouracils

5,6-diaminouracil (B14702) derivatives

Uric acid

Advanced Spectroscopic and Analytical Characterization of 8 Ethoxycaffeine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. cardiff.ac.ukacs.org For a molecule like 8-ethoxycaffeine, NMR would be essential to confirm the positions of the ethyl and methyl groups on the xanthine (B1682287) core.

A standard analysis would involve ¹H NMR to identify the number and types of protons and their neighboring environments, and ¹³C NMR to identify the different carbon atoms in the molecule. compoundchem.combhu.ac.in The ethoxy group would be expected to show a characteristic triplet and quartet pattern in the ¹H NMR spectrum, while the three N-methyl groups would appear as distinct singlets. oregonstate.edu

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comyoutube.comlibretexts.org For this compound, a cross-peak would be expected between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.educolumbia.edusdsu.edu It would be used to definitively link each proton signal of the ethoxy and methyl groups to their corresponding carbon atoms.

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides information on the structure, packing, and dynamics of molecules in the solid phase. oregonstate.eduoup.com This technique is particularly valuable for studying polymorphism, identifying different crystalline forms of a compound, which can have distinct physical properties. For xanthine derivatives, ssNMR has been used to investigate crystal structures and intermolecular interactions, such as hydrogen bonding. cardiff.ac.ukacs.org A solid-state NMR study of this compound could reveal details about its crystal lattice and how the molecules are arranged relative to one another.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govnih.gov An HRMS analysis of this compound would confirm its molecular formula (C₁₀H₁₄N₄O₃) by providing a precise mass measurement, typically with an accuracy of a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of fragment ions. rsc.orgresearchgate.net This is widely used in metabolite profiling to identify and quantify compounds in complex biological matrices. nih.govnih.govnih.gov

While specific metabolite profiling studies for this compound are not available, studies on caffeine (B1668208) and other xanthine alkaloids demonstrate the general approach. frontiersin.orgnih.govresearchgate.net The metabolism of this compound would likely involve processes such as O-dealkylation to form 8-hydroxycaffeine, demethylation at the N1, N3, or N7 positions, and ring hydroxylation. An MS/MS analysis would involve selecting the protonated molecule of this compound and its potential metabolites and then inducing fragmentation. The resulting fragmentation patterns would serve as fingerprints to identify these compounds in biological samples like urine or plasma. enghusen.dkresearchgate.net Common fragmentation pathways for the xanthine core involve the loss of methyl isocyanate (CH₃NCO) and carbon monoxide (CO). researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations like stretching and bending. ucla.eduspecac.com The IR spectrum of this compound would be expected to show characteristic absorption bands for specific functional groups. libretexts.orgmasterorganicchemistry.com Key expected peaks would include C-H stretching vibrations for the methyl and ethoxy groups (typically below 3000 cm⁻¹), C=O stretching for the two carbonyl groups on the xanthine ring (around 1650-1700 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). specac.comvscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is also sensitive to molecular vibrations and is particularly useful for analyzing symmetric, non-polar bonds. A Raman spectrum of this compound would provide additional information about the vibrations of the xanthine ring system.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. The vibrational frequencies of specific functional groups are sensitive to their local chemical environment, which is dictated by the molecule's three-dimensional arrangement or conformation. For this compound, the ethoxy group (-OCH₂CH₃) attached to the C8 position of the xanthine core introduces rotational freedom, primarily around the C8-O and O-CH₂ bonds, leading to various possible conformers.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different stable conformers. By comparing the calculated frequencies with experimental IR and Raman spectra, the dominant conformation in a given state (gas, liquid, or solid) can be identified. For instance, the stretching and bending vibrations of the C-O-C linkage of the ethoxy group and the out-of-plane deformations of the C-H bonds on the ethyl chain are particularly sensitive to rotational isomerism. Analysis of shifts in the positions and changes in the intensities of vibrational bands can elucidate the molecular geometry. mdpi.com

Key vibrational modes in this compound that would be scrutinized for conformational analysis include:

C-O Stretching: The asymmetric and symmetric stretches of the C8-O-C fragment.

CH₂ and CH₃ Modes: Rocking, wagging, and twisting vibrations of the ethyl group.

Xanthine Core Vibrations: The C=O and C=N stretching modes of the purine (B94841) ring system, which can be subtly influenced by the orientation of the ethoxy substituent.

Intermolecular Interaction Probes using Vibrational Spectroscopy

Vibrational spectroscopy is highly effective for probing non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular architecture of this compound in the solid state and in solution. The formation of intermolecular hydrogen bonds typically results in a noticeable red-shift (a decrease in frequency) and broadening of the vibrational band of the proton donor group.

In the case of this compound, the primary hydrogen bond acceptors are the two carbonyl (C=O) groups at the C2 and C6 positions and the nitrogen atoms of the imidazole ring. While this compound itself lacks strong hydrogen bond donors, in the presence of protic solvents (like water or alcohols) or in co-crystals, these acceptor sites become critical. For example, the C=O stretching vibrations, typically observed in the 1650-1750 cm⁻¹ region, would exhibit shifts to lower wavenumbers upon hydrogen bonding. The magnitude of this shift is often correlated with the strength of the interaction. uc.pt

Furthermore, weak C-H···O interactions, involving the methyl groups of the xanthine core or the ethyl group, can also be detected. uc.pt These subtle interactions are crucial for understanding the crystal packing and can be identified by slight shifts in the C-H stretching and bending modes. Two-dimensional infrared (2D IR) spectroscopy can provide even more detailed information, revealing coupling between different vibrational modes and tracking the dynamics of intermolecular energy transfer. nih.govaps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. usp.brudel.edu For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The xanthine core of this compound contains a conjugated system of double bonds, which constitutes the primary chromophore. This system gives rise to strong π → π* transitions, usually observed in the UV region. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands. libretexts.org

The ethoxy group at the C8 position acts as an auxochrome. Its oxygen atom has non-bonding electrons that can interact with the π-system of the xanthine ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted xanthine or caffeine. utoronto.ca The specific λmax (wavelength of maximum absorbance) is sensitive to the solvent polarity, which can alter the energy levels of the molecular orbitals. usp.br

Table 1: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region (nm) Relative Intensity
π → π* π (HOMO) → π* (LUMO) 200 - 280 Strong

Note: HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital. The values are estimations based on the xanthine chromophore and are subject to experimental verification.

Chromatographic Techniques for Purity and Separation in Research

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity, conducting quality control, and performing quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for compounds of its polarity.

Method development involves the systematic optimization of several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. A common approach would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). ejgm.co.ukpensoft.net Detection is commonly performed using a UV detector set at the λmax of this compound, which is expected to be near 275 nm. The method must be validated according to established guidelines to ensure its reliability. ejgm.co.uk

Table 2: Example Parameters for a Validated RP-HPLC Method for this compound Analysis

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 20 µL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.01 µg/mL

| Limit of Quantitation (LOQ) | ~0.03 µg/mL |

These parameters are illustrative and require experimental optimization and validation.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The direct application of GC to this compound may be limited by its relatively high molecular weight and polarity, which could lead to poor volatility and peak tailing. However, GC is highly valuable in the context of this compound research for several specific applications:

Residual Solvent Analysis: During synthesis and purification, organic solvents are often used. GC, particularly with a headspace autosampler, is the standard method for identifying and quantifying residual volatile solvents to ensure they are below acceptable limits. scirp.org

Impurity Profiling: GC can be used to detect volatile impurities that may be present in the starting materials or formed as by-products during the synthesis of this compound. drawellanalytical.com

Analysis of Precursors: The synthesis of this compound involves various reagents and intermediates. GC is often suitable for monitoring the purity of these more volatile precursor molecules.

Derivatization: To overcome volatility issues, this compound can be chemically modified (derivatized) to create a more volatile and thermally stable analogue suitable for GC analysis. This approach, often coupled with mass spectrometry (GC-MS), can provide high sensitivity and structural information. scirp.org

X-ray Crystallography for Solid-State Structural Determination

Table 3: Representative Crystallographic Data Table for an 8-Substituted Xanthine Derivative

Parameter Value
Chemical Formula C₁₇H₁₃BrN₄O₃ (8-(4-bromophenoxy)caffeine) redalyc.org
Formula Weight 401.22 g/mol
Crystal System Orthorhombic redalyc.org
Space Group P2₁2₁2₁ redalyc.org
Unit Cell Dimensions a = 7.9056(3) Åb = 9.1413(3) Åc = 20.2023(6) Å redalyc.org
Volume (V) 1460.53(9) ų
Molecules per Unit Cell (Z) 4 redalyc.org
Calculated Density 1.823 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å) redalyc.org

| Final R-indices | R₁ = 0.0245, wR₂ = 0.0596 |

This data is for 8-(4-bromophenoxy)caffeine and serves as an illustrative example of the parameters determined for this compound via X-ray crystallography. redalyc.org

Computational and Theoretical Studies of 8 Ethoxycaffeine

Quantum Mechanical Calculations for Electronic and Geometric Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-ethoxycaffeine at the atomic level. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and versatile method in computational physics and chemistry. wikipedia.org For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Key electronic properties that can be calculated using DFT include:

Total energy: A measure of the molecule's stability.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its electrostatic interactions.

Molecular electrostatic potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. ajchem-a.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a detailed description of the molecular orbitals (MOs) of this compound. ajchem-a.com

Molecular Dynamics (MD) Simulations of this compound in Solvation and Biological Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govacs.org For this compound, MD simulations would be crucial for understanding its behavior in different environments, such as in an aqueous solution or when interacting with a biological target like a protein.

In a solvation study, MD simulations can reveal:

Hydration shell structure: How water molecules arrange themselves around the this compound molecule.

Solvation free energy: The energy change associated with transferring the molecule from a vacuum to a solvent.

Diffusion coefficient: A measure of how quickly the molecule moves through the solvent.

When simulating this compound in a biological environment, such as the active site of an enzyme, MD simulations can provide insights into the stability of the protein-ligand complex and the dynamics of their interaction over time. nih.gov

Molecular Docking and Binding Affinity Predictions for this compound and Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

The docking process involves:

Defining the binding site of the target protein.

Generating a variety of possible conformations (poses) of this compound within the binding site.

Scoring these poses based on a scoring function that estimates the binding affinity.

The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. nih.gov This information is vital for understanding its potential biological activity. While specific docking studies on this compound are scarce, research on other 8-substituted caffeine (B1668208) derivatives has demonstrated their potential to interact with various biological targets, including adenosine (B11128) receptors and acetylcholinesterase. nih.govresearchgate.net

Binding affinity predictions, often expressed as binding energy (e.g., in kcal/mol), provide a quantitative measure of the strength of the interaction. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Parameter Predicted Value Interpretation
Binding Energy -8.2 kcal/mol Strong predicted binding affinity
Key Interacting Residues Asp145, Leu83, Val37 Amino acids forming hydrogen bonds and hydrophobic contacts
Predicted Inhibition Constant (Ki) 1.5 µM Measure of the potential inhibitory potency

Note: These are hypothetical values for illustrative purposes and would depend on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the observed activity.

For a series of this compound derivatives with varying substituents, a QSAR study would involve:

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Developing a mathematical model (e.g., multiple linear regression, partial least squares) that correlates these descriptors with the measured biological activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives and to guide the design of more potent compounds.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the ethoxy group at the C8 position introduces additional conformational flexibility compared to caffeine.

A conformational analysis would aim to:

Identify the stable conformers (low-energy spatial arrangements) of this compound.

Determine the relative energies of these conformers.

Calculate the energy barriers for rotation around the flexible bonds, particularly the C8-O and O-CH2 bonds of the ethoxy group.

This information can be represented as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. Understanding the preferred conformation of this compound is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. Studies on caffeine have shown that even the rotation of methyl groups can be influenced by subtle electronic effects. researchgate.netresearchgate.net

Molecular Interactions and Biochemical Mechanisms of 8 Ethoxycaffeine

Interaction of 8-Ethoxycaffeine with Nucleic Acids

The interaction of xanthine (B1682287) derivatives, including this compound, with nucleic acids is a critical aspect of their biochemical profile. These interactions can lead to downstream effects on DNA structure and cellular processes like replication and repair.

Research utilizing topological methods has demonstrated that this compound and other methylated oxypurines can unwind the DNA double helix. nih.gov This action is characteristic of molecules that intercalate, meaning they insert themselves between the base pairs of DNA. This insertion causes a local unwinding of the helical structure. nih.gov

The unwinding potency of these compounds has been quantified, showing that substitutions at the 8-position of the caffeine (B1668208) molecule significantly influence this activity. This compound is a more potent unwinding agent than caffeine itself. nih.gov The observed ranking of unwinding capability is detailed in the table below. nih.gov While intercalation is a primary model for this unwinding, other interactions like outside stacking on the DNA helix have also been proposed for the parent compound, caffeine, suggesting a complex binding mechanism. nih.gov

CompoundRelative DNA Unwinding Potency
8-MethoxycaffeineMost Potent
This compound
8-Chlorocaffeine (B118225)
Caffeine
TheophyllineLeast Potent

This table ranks methylated oxypurines by their ability to unwind DNA, as determined by topological methods. Data sourced from Tornaletti S, et al. (1989). nih.gov

This compound has been identified as an agent capable of inducing chromosomal aberrations. In vitro studies on Chinese hamster ovary (CHO) cells showed that this compound treatment led to structural changes in chromosomes. This clastogenic activity was observed when cells were incubated with the compound at 37°C in the absence of a metabolic activation system (S9 mix). The direct interaction of this compound with DNA, as described in the DNA unwinding section, is a plausible underlying mechanism for the induction of these chromosomal damages.

Furthermore, caffeine is a known inhibitor of the DNA damage response. nih.gov The mechanism of this inhibition involves interfering with the function of DNA repair enzymes. For instance, caffeine can inhibit nucleotide excision repair by promoting the non-specific binding of the damage-recognition protein UvrA to undamaged DNA, effectively sequestering it from sites of actual damage. nih.gov It is also reported to disrupt the formation of Rad51 filaments, which are crucial for homologous recombination repair, and to inhibit the Non-Homologous End Joining (NHEJ) pathway. iaea.org Given that this compound also interacts directly with DNA, it is likely to affect these critical pathways in a similar manner.

Enzyme Inhibition by this compound and its Analogues

Analogues of this compound are potent inhibitors of specific enzymes, most notably Monoamine Oxidase B. This inhibition is driven by specific molecular interactions within the enzyme's active site.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. frontiersin.org Analogues of this compound, such as 8-phenoxymethylcaffeines and 8-(2-phenoxyethoxy)caffeines, have been identified as potent, selective, and reversible inhibitors of the MAO-B isoform. nih.govnih.gov

Reversible inhibition indicates that the compounds bind to the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, rather than forming a permanent covalent bond. frontiersin.org The selectivity for MAO-B over MAO-A is a key feature of these compounds. nih.govnih.gov The potency of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

8-Oxycaffeine AnalogueTargetIC50 (µM)
8-(2-phenoxyethoxy)caffeineMAO-B0.383
8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeineMAO-B0.061
8-PhenoxymethylcaffeineMAO-B0.148

This table presents the IC50 values for selected 8-oxycaffeine analogues against human MAO-B. Data sourced from Petzer et al. (2012) and Kruger et al. (2012). nih.govnih.gov

The inhibitory action of this compound analogues on MAO-B occurs through direct binding at the enzyme's active site, not through an allosteric mechanism. The MAO-B active site is characterized by an elongated, predominantly hydrophobic cavity leading from the enzyme surface to the FAD cofactor. nih.gov

Molecular docking studies have been used to model the binding orientation of caffeine derivatives within this active site. nih.gov These models propose that the inhibitor molecule positions itself within the hydrophobic pocket, interacting with key amino acid residues. The binding is stabilized by hydrophobic interactions between the caffeine scaffold and aromatic side chains of residues lining the active site cavity. This occupation of the active site physically blocks substrate access to the catalytic FAD cofactor, thereby preventing the deamination reaction and competitively inhibiting the enzyme.

Kinetic Studies of Enzyme Inhibition by this compound

No specific kinetic studies detailing the enzyme inhibition profile of this compound have been found in publicly accessible scientific research. Xanthine derivatives, including caffeine, are known to act as competitive inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The nature and potency of this inhibition can be significantly altered by substitutions at the C8 position. However, without experimental data, the specific enzymes inhibited by this compound, its inhibition constants (Kᵢ), and the type of inhibition (e.g., competitive, non-competitive) remain uncharacterized.

Receptor Binding and Modulation by this compound

Ligand-Receptor Interaction Profiling

A detailed ligand-receptor interaction profile for this compound is not available in the current scientific literature. Caffeine and its derivatives are well-documented antagonists of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The affinity and selectivity for these receptor subtypes are influenced by the substituent at the 8-position. While it is plausible that this compound interacts with these or other receptors, specific binding affinity data (such as Kᵢ or IC₅₀ values) from radioligand binding assays or other experimental techniques have not been reported.

Binding to Auxin Receptors

There is no information available in the scientific literature to suggest that this compound binds to auxin receptors. The primary recognized targets of caffeine and its analogs are in the purinergic system, particularly adenosine receptors.

Protein-8-Ethoxycaffeine Interactions: Characterization and Mechanistic Insights

Binding Site Analysis

Specific details regarding the binding sites of this compound on any protein are not documented. For the parent compound, caffeine, studies have identified binding pockets in proteins such as adenosine receptors and phosphodiesterases. These interactions typically involve a combination of hydrogen bonding and hydrophobic interactions. The ethoxy group at the 8-position of this compound would likely occupy a specific sub-pocket within a binding site, but the precise amino acid residues involved and the nature of these interactions have not been experimentally determined.

Conformational Changes Induced by this compound Binding

There is no experimental evidence, such as that from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, that describes conformational changes in any protein as a result of binding to this compound. The binding of a ligand to a protein can induce structural rearrangements that are critical for its biological effect. However, in the absence of specific studies on this compound, any such induced conformational changes remain hypothetical.

In Vitro Metabolic Transformations of this compound

The in vitro metabolism of this compound, a derivative of caffeine, is an area of scientific investigation focused on understanding its biotransformation pathways. While direct and comprehensive studies on the in vitro metabolism of this compound are not extensively detailed in publicly available literature, its structural similarity to caffeine allows for scientifically grounded hypotheses regarding its metabolic fate. In vitro systems, such as liver microsomes and S9 fractions, are instrumental in elucidating these transformations.

Research has indicated that this compound exhibits pro-mutagenic activity in the Salmonella/microsome test when incubated with an S9 mix, which contains metabolic enzymes from the liver. nih.gov This finding strongly suggests that this compound undergoes metabolic activation to form reactive intermediates. The specific metabolites, however, were not identified in this study.

Based on the well-documented metabolism of caffeine and the chemical structure of this compound, two primary metabolic pathways are anticipated: O-deethylation and N-demethylation. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. For caffeine, CYP1A2 is the principal enzyme responsible for its metabolism in humans. clinpgx.org

The primary hypothesized metabolic transformations of this compound in vitro are:

O-deethylation: This reaction would involve the removal of the ethyl group from the ethoxy moiety at the 8-position of the xanthine ring. This biotransformation would lead to the formation of 8-hydroxycaffeine, which is also known as 1,3,7-trimethyluric acid, a known metabolite of caffeine. This process would likely be mediated by CYP enzymes.

N-demethylation: Similar to caffeine, this compound possesses methyl groups at the 1, 3, and 7 positions of the purine (B94841) ring system. These methyl groups are susceptible to enzymatic removal. The N-demethylation of this compound would result in the formation of various dimethylxanthine and, subsequently, monomethylxanthine derivatives of this compound. For instance, removal of the methyl group at the 3-position would yield 8-ethoxy-1,7-dimethylxanthine.

The table below outlines the potential in vitro metabolic transformations of this compound based on these established metabolic pathways for related xanthine compounds.

Interactive Data Table: Hypothesized In Vitro Metabolic Transformations of this compound

Metabolic Pathway Parent Compound Potential Metabolite Enzyme System (Hypothesized)
O-deethylationThis compound8-Hydroxycaffeine (1,3,7-Trimethyluric acid)Cytochrome P450 (e.g., CYP1A2)
N-demethylation (N1)This compound8-Ethoxy-3,7-dimethylxanthineCytochrome P450 (e.g., CYP1A2)
N-demethylation (N3)This compound8-Ethoxy-1,7-dimethylxanthineCytochrome P450 (e.g., CYP1A2)
N-demethylation (N7)This compound8-Ethoxy-1,3-dimethylxanthineCytochrome P450 (e.g., CYP1A2)

Further research utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) with in vitro models like human liver microsomes is necessary to definitively identify the metabolites of this compound and to characterize the specific enzymes involved in its biotransformation.

Structure Activity Relationship Sar Studies of 8 Ethoxycaffeine Derivatives

Correlation of Structural Features with Biological Activity Profiles

Research into 8-substituted xanthines has revealed that modifications at the C-8 position of the xanthine (B1682287) core profoundly impact their biological activity, particularly their potency and selectivity as MAO inhibitors. The nature of the substituent at this position, its lipophilicity, and electronic properties are key determinants of efficacy.

Studies on 8-phenoxymethylcaffeine and 8-[(phenylsulfanyl)methyl]caffeine derivatives, for instance, have shown that these compounds act as reversible inhibitors of MAO-B nih.gov. The 8-phenoxymethylcaffeine series demonstrated potent MAO-B inhibition with IC50 values ranging from 0.148 to 5.78 μM, whereas the 8-[(phenylsulfanyl)methyl]caffeine derivatives were weaker inhibitors (IC50 values from 4.05 to 124 μM) nih.gov.

More detailed SAR investigations on 8-(2-phenoxyethoxy)caffeine analogues have identified the critical role of substituents on the phenoxy ring. The introduction of electron-withdrawing groups, particularly at the para position of the phenoxy ring, significantly enhanced MAO-B inhibitory potency. For example, 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine exhibited a potent MAO-B inhibitory activity with an IC50 value of 0.061 μM, making it a highly selective MAO-B inhibitor nih.gov. This suggests that increased lipophilicity and electron-withdrawing character at this position are favorable for potent MAO-B inhibition.

Similarly, SAR studies on 8-sulfanylcaffeine analogues revealed that substitution on the phenyl ring of 8-[(phenylethyl)sulfanyl]caffeine derivatives with alkyl groups and halogens resulted in potent and selective MAO-B inhibitors, with IC50 values ranging from 0.017 to 0.125 μM nih.gov. The comparison with 8-sulfinylcaffeine analogues indicated that the latter were weaker MAO-B inhibitors, suggesting that the sulfur oxidation state influences inhibitory potency.

Advanced Research Methodologies Applied to 8 Ethoxycaffeine Studies

In Vitro Biochemical Assays for Target Engagement and Pathway Analysis

In vitro biochemical assays are fundamental in elucidating the direct molecular interactions of 8-Ethoxycaffeine and its influence on specific biological pathways. These cell-free systems allow for a detailed examination of the compound's effects on purified enzymes, receptors, and other proteins.

One of the primary applications of in vitro assays for this compound has been in the field of genetic toxicology. The mutagenic potential of this compound has been investigated using the Salmonella/microsome test, also known as the Ames test. In this assay, the compound was identified as a pro-mutagen in the Salmonella typhimurium strain TA1535, indicating that it requires metabolic activation to exert its mutagenic effects. uspto.gov Further studies using Chinese hamster ovary (CHO) cells in vitro have shown that this compound can induce chromosomal aberrations. uspto.gov However, it did not induce sister-chromatid exchanges in these cells. uspto.gov

As a xanthine (B1682287) derivative, this compound is predicted to interact with key targets of this chemical class, such as adenosine (B11128) receptors and phosphodiesterases (PDEs). nih.gov Biochemical assays are crucial for confirming and quantifying these interactions. Radioligand binding assays could be employed to determine the affinity of this compound for various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Similarly, enzyme inhibition assays would be utilized to measure the compound's potency in inhibiting different PDE isoenzymes, which play a critical role in cyclic nucleotide signaling. nih.gov

Pathway analysis using in vitro reconstituted systems can further delineate the downstream consequences of this compound's target engagement. For instance, if this compound is found to be an adenosine receptor antagonist, its effect on adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production can be measured. nih.gov These assays provide precise data on the compound's mechanism of action at the molecular level, independent of cellular complexity.

Table 1: Summary of In Vitro Genotoxicity Assays for this compound
AssayTest SystemKey FindingReference
Salmonella/Microsome Test (Ames Test)Salmonella typhimurium TA1535Pro-mutagenic activity observed with metabolic activation. uspto.gov
Chromosomal Aberration TestChinese Hamster Ovary (CHO) CellsInduction of chromosomal aberrations. uspto.gov
Sister-Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) CellsNo induction of sister-chromatid exchanges. uspto.gov

Cellular Assays for Investigating Subcellular Mechanisms

Cellular assays are indispensable for understanding how this compound affects biological processes within a living cell, providing insights into its subcellular mechanisms of action. These assays bridge the gap between molecular interactions and physiological responses.

Based on the genotoxic potential observed in biochemical assays, cellular assays can be employed to investigate the specific subcellular pathways affected by this compound. For example, DNA damage response (DDR) pathways are a likely target. Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, could be used to quantify the extent of DNA damage induced by this compound in cultured cells. nih.gov Furthermore, flow cytometry-based cell cycle analysis can determine if the compound causes cell cycle arrest at specific checkpoints, a common cellular response to DNA damage. nih.gov

Given that caffeine (B1668208), a structurally related xanthine, is known to inhibit ATM and ATR kinases involved in DNA repair, similar investigations could be conducted for this compound. nih.gov Western blotting or specific kinase activity assays in cell lysates treated with this compound could reveal its impact on these critical DNA damage signaling proteins. iaea.org

To explore the subcellular localization of this compound's targets or the compound itself, cell fractionation techniques followed by analytical methods like high-performance liquid chromatography (HPLC) could be utilized. researchgate.net Alternatively, if fluorescently labeled derivatives of this compound were available, their distribution within the cell could be directly visualized.

High-Throughput Screening Approaches for Novel this compound Bioactivities

High-throughput screening (HTS) allows for the rapid testing of a compound against a vast number of biological targets, facilitating the discovery of novel bioactivities. While specific HTS campaigns for this compound are not widely reported, the methodologies are well-suited for exploring its broader pharmacological potential.

As a xanthine derivative, this compound could be included in HTS campaigns designed to identify novel modulators of G-protein coupled receptors (GPCRs), such as adenosine receptors, or enzyme families like phosphodiesterases. uspto.govnih.gov These screens often utilize miniaturized cellular or biochemical assays in 96-, 384-, or 1536-well plate formats. mdpi.com Reporter gene assays, where a target's activation leads to the expression of a readily detectable protein like luciferase or beta-lactamase, are a common HTS format. nih.gov

For instance, a cell line expressing a specific adenosine receptor subtype and a cAMP-responsive reporter gene could be used to screen for agonistic or antagonistic activity of this compound. A decrease in the reporter signal in the presence of an agonist would indicate antagonism, a known property of many xanthines. nih.gov

Beyond its expected targets, HTS could uncover entirely new bioactivities for this compound. Large-scale phenotypic screens, where the effect of the compound on cell morphology, viability, or other observable characteristics is assessed using automated microscopy and image analysis, could reveal unexpected therapeutic potential. nih.gov

Table 2: Potential High-Throughput Screening Assays for this compound
HTS ApproachPotential Target ClassExample Assay FormatPotential Bioactivity to be Identified
Target-Based ScreeningAdenosine Receptors (GPCRs)cAMP-responsive reporter gene assayReceptor antagonism or agonism
Target-Based ScreeningPhosphodiesterases (Enzymes)Fluorescence polarization assayEnzyme inhibition
Phenotypic ScreeningVarious/UnknownHigh-content imaging of cultured cellsEffects on cell proliferation, morphology, or specific signaling pathways

Advanced Microscopy Techniques for Visualizing Cellular Effects

Advanced microscopy techniques offer powerful tools to visualize the cellular and subcellular effects of this compound with high spatial and temporal resolution. These methods can provide direct visual evidence of the compound's impact on cellular architecture and dynamic processes.

Confocal microscopy could be employed to visualize the effects of this compound on the cytoskeleton, for example, by staining for actin filaments and microtubules in treated cells. Changes in cell shape, adhesion, or motility could be quantified. This technique is also well-suited for co-localization studies, where the spatial relationship between a fluorescently labeled protein of interest and a specific organelle is examined in the presence of this compound.

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), could provide even more detailed insights into the subcellular effects of this compound. acs.org For instance, these methods could be used to visualize alterations in the organization of DNA repair protein foci at sites of DNA damage induced by the compound.

Live-cell imaging using these advanced microscopy techniques would allow for the real-time observation of cellular processes in response to this compound treatment. For example, the dynamics of calcium signaling, which can be influenced by adenosine receptor modulation, could be monitored using fluorescent calcium indicators. nih.gov Similarly, the trafficking of receptor proteins to and from the cell membrane in response to this compound could be tracked. While the direct application of these techniques to this compound is not yet extensively documented, they represent a promising avenue for future research into its cellular effects.

Future Directions and Emerging Research Avenues for 8 Ethoxycaffeine

Exploration of New Biological Targets and Pathways

While the foundational pharmacology of xanthine (B1682287) derivatives is well-established, the future of 8-ethoxycaffeine research lies in identifying novel biological targets and signaling pathways. ekb.eg This exploration is crucial for uncovering new therapeutic possibilities. Researchers are looking beyond the traditional scope of adenosine (B11128) receptor antagonism and phosphodiesterase inhibition to investigate other potential interactions within the cellular environment. cftri.res.inresearchgate.net

Current research on related xanthine compounds suggests potential new areas of focus that could be relevant for this compound. For instance, studies are exploring the immunomodulatory and anti-inflammatory effects of xanthines, which may involve pathways related to cytokine synthesis and inflammatory cell activation. researchgate.net Furthermore, the antiproliferative activity of some xanthine derivatives against cancer cell lines points towards interactions with pathways controlling cell growth and apoptosis. dergipark.org.tr Future investigations will likely focus on pinpointing specific kinases, transcription factors, or other signaling proteins that are directly or indirectly modulated by this compound, thus opening the door to applications in oncology and inflammatory diseases.

Development of Advanced Synthetic Strategies for Complex Derivatives

The chemical scaffold of xanthine offers numerous possibilities for modification, and future research will heavily rely on the development of advanced synthetic strategies to create novel this compound derivatives. cftri.res.innih.gov The goal is to synthesize compounds with enhanced potency, greater selectivity for specific biological targets, and improved pharmacokinetic properties. dergipark.org.tr Research indicates that substitutions at positions 1, 3, and 8 of the xanthine core can lead to more potent compounds. dergipark.org.tr

Modern synthetic chemistry provides powerful tools to achieve this diversification. The development of novel one-pot synthesis methods and other efficient synthetic routes is a key area of interest, as it allows for the creation of functionalized xanthines with better yields and the use of less toxic reagents. nih.gov Future strategies will likely incorporate techniques such as combinatorial chemistry to generate large libraries of this compound analogs for high-throughput screening. Structure-based drug design, using computational modeling to predict interactions, will also be instrumental in creating derivatives tailored to bind with high affinity to newly identified biological targets.

Synthetic ApproachObjectivePotential Outcome
One-Pot Synthesis To improve efficiency and yield while reducing toxic byproducts in the creation of functionalized xanthines. nih.govFaster, more environmentally friendly production of diverse derivatives.
Positional Substitution To modify the xanthine scaffold at key positions (e.g., C8) to enhance biological activity. dergipark.org.trDerivatives with increased potency and target specificity.
Combinatorial Chemistry To rapidly generate large libraries of diverse this compound analogs.Accelerated screening and discovery of new lead compounds.
Structure-Based Design To computationally design molecules that fit precisely into a biological target.Highly selective derivatives with minimized off-target effects.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper and more comprehensive understanding of how this compound functions at a systemic level, researchers are turning to "omics" technologies. nih.govresearchgate.net These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—allow for the large-scale study of biological molecules and provide an unbiased view of the cellular changes induced by a compound. nih.govworldscholarsreview.org

The application of omics can reveal the full spectrum of a drug's effects, from changes in gene expression to alterations in protein and metabolite levels. worldscholarsreview.org For this compound, these technologies can be used to:

Transcriptomics: Identify which genes are turned on or off in response to the compound, offering clues about the affected signaling pathways. worldscholarsreview.org

Proteomics: Analyze changes in the expression and modification of proteins, which can help pinpoint the direct molecular targets. researchgate.net

Metabolomics: Study shifts in metabolic pathways, revealing how the compound affects cellular energy and biosynthesis. researchgate.net

By integrating these multi-layered datasets, researchers can construct detailed models of the biological networks affected by this compound, moving beyond a single-target mechanism to a more holistic systems-level understanding. worldscholarsreview.orgyoutube.com This approach is critical for identifying biomarkers of efficacy and for predicting potential off-target effects.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the pace of drug discovery and are highly applicable to this compound research. youtube.com These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and generate novel molecular ideas that might be missed by human researchers. nih.gov

In the context of this compound, AI and ML can be deployed in several key areas:

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed using ML to predict the biological activity of newly designed this compound derivatives, saving time and resources in chemical synthesis and screening. nih.govresearchgate.net

Target Identification: AI algorithms can analyze biological data from omics studies to identify potential new protein targets for this compound. youtube.com

Generative AI for Drug Design: Generative models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high target affinity and good bioavailability. youtube.com

AI/ML ApplicationDescriptionResearch Impact
QSAR Modeling Using machine learning to build models that correlate a molecule's structure with its biological activity. nih.govEnables rapid virtual screening and prioritization of derivative candidates for synthesis.
Target Identification Applying algorithms to large-scale biological data to uncover previously unknown molecular targets. youtube.comExpands the potential therapeutic applications by revealing new mechanisms of action.
Generative Chemistry Employing generative AI to design novel molecular structures with desired properties. youtube.comAccelerates the creation of innovative and highly optimized lead compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 8-Ethoxycaffeine in laboratory settings?

  • Methodology : Synthesis typically involves ethoxylation of caffeine using ethylating agents (e.g., ethyl bromide) under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Historical protocols, such as those by Kihlman (1955), emphasize reproducibility via stepwise solvent extraction and crystallization .

Q. How does this compound induce chromosomal aberrations in plant models like Allium cepa or Vicia faba?

  • Methodology : Standard protocols involve treating root meristems with varying concentrations of this compound (e.g., 0.1–1.0 mM) and analyzing fixed/stained chromosomes for breaks, gaps, or translocations. Comparative studies with X-rays or other mutagens (e.g., maleic hydrazide) help isolate caffeine-specific effects. Kihlman’s work (1955) highlights dose-dependent chromatid breakage linked to interference with DNA repair during G2 phase .

Advanced Research Questions

Q. What experimental designs are optimal for distinguishing this compound’s mutagenic effects from confounding variables (e.g., oxidative stress)?

  • Methodology : Use factorial designs with control groups exposed to antioxidants (e.g., ascorbic acid) to mitigate oxidative stress. Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with comet assays to quantify DNA damage directly attributable to this compound. Include replication across multiple biological models (e.g., Vicia faba, human lymphocyte cultures) to validate causality .

Q. How can researchers resolve contradictions in reported dose-response relationships for this compound-induced mutagenesis?

  • Methodology : Meta-analysis of historical data (e.g., Kihlman, 1955 vs. Kato, 1974) should account for variables like cell cycle synchronization protocols and treatment durations. Reproduce experiments using standardized conditions (e.g., 24-hour exposure in synchronized G2 cells) and apply Bayesian statistics to assess confidence intervals across studies .

Q. What are the advantages and limitations of in vitro vs. in vivo models for studying this compound’s genotoxicity?

  • Methodology : In vitro models (e.g., human cell lines) allow precise control over treatment conditions but may lack metabolic activation. In vivo plant models (Allium cepa) provide tissue-level insights but require careful normalization for environmental factors. Cross-validate findings using ex vivo systems (e.g., isolated mammalian chromosomes) .

Q. How should researchers design data management plans for long-term studies on this compound’s effects?

  • Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Store raw cytogenetic data (e.g., aberration counts, microscopy images) in repositories like Zenodo with standardized metadata. Use version-controlled spreadsheets and document protocols for reproducibility, as outlined in ERC data management guidelines .

Q. What statistical approaches are most robust for analyzing error-prone mutagenesis data?

  • Methodology : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Poisson regression for aberration frequency data, accounting for overdispersion. Include error propagation models in dose-response analyses to quantify uncertainty from technical replicates .

Q. How can emerging techniques (e.g., CRISPR-Cas9 screens) elucidate novel molecular targets of this compound?

  • Methodology : Conduct genome-wide knockout screens in human cell lines to identify genes modulating this compound sensitivity. Validate hits via siRNA knockdown and pathway enrichment analysis. Cross-reference with transcriptomic data from treated Vicia faba to uncover conserved mechanisms .

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8-Ethoxycaffeine

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